molecular formula C18H15BrN2O4 B6034901 (4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B6034901
M. Wt: 403.2 g/mol
InChI Key: ILHSUMFQRJAXRQ-ZROIWOOFSA-N
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Description

The compound “(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione” is a synthetic organic molecule that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and ethoxy-hydroxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione” typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-bromobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate can then be cyclized with hydrazine to yield the desired pyrazolidine-3,5-dione derivative. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazolidine-3,5-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of “(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione” would depend on its specific biological activity. Generally, compounds of this class may interact with enzymes, receptors, or other molecular targets to exert their effects. The presence of the bromophenyl and ethoxy-hydroxyphenyl groups may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-chlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-fluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of “(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione” lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes and interact with molecular targets.

Properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-2-25-16-10-11(3-8-15(16)22)9-14-17(23)20-21(18(14)24)13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHSUMFQRJAXRQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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